molecular formula C23H17N3S B11983295 6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

Katalognummer: B11983295
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: FLQUMVAOTNFLIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE is a heterocyclic compound with the molecular formula C23H17N3S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of biphenyl-4-yl and phenyl-substituted thiazole derivatives with triazine precursors. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Wissenschaftliche Forschungsanwendungen

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C23H17N3S

Molekulargewicht

367.5 g/mol

IUPAC-Name

3-phenyl-6-(4-phenylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

InChI

InChI=1S/C23H17N3S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-27-23-25-24-21(15-26(22)23)19-9-5-2-6-10-19/h1-16,24H

InChI-Schlüssel

FLQUMVAOTNFLIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NNC(=CN34)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.